An In-depth Technical Guide to 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues to propose a viable synthetic route, predict its physicochemical and spectral properties, and outline potential avenues for research and development. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel benzoic acid derivatives.
Introduction
Substituted benzoic acid derivatives are a cornerstone of modern medicinal chemistry and materials science, offering a versatile scaffold for the development of a wide array of functional molecules. The compound 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (CAS No. 1306944-07-9) represents an intriguing, yet underexplored, member of this class. Its structure, featuring a tertiary amine with both ethyl and methoxyethyl substituents attached to a para-substituted benzoic acid, suggests potential for a range of biological interactions and material properties. This guide aims to provide a detailed technical overview, drawing upon established chemical principles and data from analogous compounds to build a comprehensive profile of this molecule.
Proposed Synthesis Pathway
The proposed synthesis initiates from the commercially available starting material, 4-formylbenzoic acid. The key transformation involves the formation of the tertiary amine through the reaction with N-ethyl-2-methoxyethylamine, followed by reduction of the resulting iminium intermediate.
Figure 1: Proposed synthetic workflow for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.
Experimental Protocol: Reductive Amination
Objective: To synthesize 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid from 4-formylbenzoic acid and N-ethyl-2-methoxyethylamine.
Materials:
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4-formylbenzoic acid
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N-ethyl-2-methoxyethylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH)
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Hydrochloric acid (HCl), 1 M
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N-ethyl-2-methoxyethylamine (1.1 eq).
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Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction completion by TLC.
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Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Physicochemical Properties
While experimental data is not available, the physicochemical properties of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid can be predicted based on its structure and comparison with similar molecules.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₃H₁₉NO₃[1] | Confirmed by chemical supplier data. |
| Molecular Weight | 237.29 g/mol [1] | Confirmed by chemical supplier data. |
| Appearance | Likely a white to off-white solid. | Based on the appearance of similar substituted benzoic acids. |
| Melting Point | Expected to be in the range of 100-150 °C. | Analogy with other substituted aminobenzoic acids. |
| Boiling Point | > 300 °C (with decomposition). | High polarity and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and DMSO. | The presence of a carboxylic acid group suggests some aqueous solubility, while the organic moieties favor solubility in organic solvents. |
| pKa | Carboxylic acid pKa estimated to be around 4-5. Amine pKa estimated to be around 8-9. | Based on the pKa values of benzoic acid and tertiary amines. |
Spectral and Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral data are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring (typically two doublets in the 7-8 ppm region for a para-substituted pattern). The benzylic methylene protons (-CH₂-N) would likely appear as a singlet around 3.5-4.0 ppm. The ethyl group will exhibit a triplet (for the -CH₃) and a quartet (for the -CH₂-) in the upfield region. The methoxyethyl group will show a singlet for the methoxy protons (-OCH₃) and two triplets for the methylene protons (-CH₂-CH₂-).
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon (~170 ppm), the aromatic carbons (120-150 ppm), the benzylic carbon (~55-60 ppm), and the aliphatic carbons of the ethyl and methoxyethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit key absorption bands corresponding to the functional groups present:
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A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).
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C-H stretching vibrations from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
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C-N stretching vibrations (around 1000-1250 cm⁻¹).
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C-O stretching from the methoxy group (around 1075-1150 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.30.
Potential Applications and Future Research
The structural features of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid suggest several potential areas of application that warrant further investigation.
Figure 2: Potential research and application areas for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.
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Medicinal Chemistry: The aminobenzoic acid scaffold is present in numerous biologically active compounds. The tertiary amine moiety could interact with various biological targets, including enzymes and receptors. Further research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
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Materials Science: The presence of both a carboxylic acid and a tertiary amine makes this molecule a potential monomer for the synthesis of novel polyamides or polyesters with unique properties. The tertiary amine could also act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers.
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Drug Delivery: The benzoic acid moiety can be used as a linker in drug delivery systems, such as antibody-drug conjugates (ADCs). The tertiary amine could be designed to be pH-sensitive, allowing for controlled drug release in specific microenvironments.
Safety and Handling
While specific toxicological data for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a compound with significant potential that remains largely unexplored. This technical guide has provided a foundational understanding of this molecule by proposing a viable synthetic pathway, predicting its key physicochemical and spectral properties, and outlining promising avenues for future research. The synthesis and characterization of this compound, followed by a systematic evaluation of its biological and material properties, are critical next steps in unlocking its potential for scientific and technological advancement.
